molecular formula C10H13IO3 B8107411 2-Iodo-3,4,5-trimethoxy-1-methylbenzene

2-Iodo-3,4,5-trimethoxy-1-methylbenzene

Cat. No.: B8107411
M. Wt: 308.11 g/mol
InChI Key: WZBCLRJCLRRTDW-UHFFFAOYSA-N
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Description

2-Iodo-3,4,5-trimethoxy-1-methylbenzene is a versatile chemical intermediate prized in medicinal chemistry and chemical biology for its potential as a core scaffold in the development of novel bioactive molecules. Its structure, featuring a sterically encumbered aryl iodide adjacent to electron-donating methoxy groups, makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, which are pivotal for constructing complex biaryl and conjugated systems . Researchers value this compound for its potential application in synthesizing analogs of tubulin-binding agents, as the trimethoxybenzene motif is a known pharmacophore in this class of compounds . Furthermore, its structural similarity to key fragments of serotonergic ligands, such as those in the DOX series (e.g., DOI, DOB), positions it as a critical starting material in neuroscience research for the design and synthesis of receptor-specific probes . The specific substitution pattern on the benzene ring offers a unique electronic and steric profile for structure-activity relationship (SAR) studies, enabling the exploration of novel chemical space in drug discovery programs.

Properties

IUPAC Name

4-iodo-1,2,3-trimethoxy-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO3/c1-6-5-7(12-2)9(13-3)10(14-4)8(6)11/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBCLRJCLRRTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1I)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3,4,5-trimethoxy-1-methylbenzene typically involves the iodination of 3,4,5-trimethoxy-1-methylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3,4,5-trimethoxy-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

  • Synthesis of Complex Molecules
    • 2-Iodo-3,4,5-trimethoxy-1-methylbenzene is utilized in the synthesis of various complex organic molecules through cross-coupling reactions. For instance, it has been employed in photoinduced inverse Sonogashira coupling reactions to form alkynylated products with high yields . This method showcases its versatility in forming carbon-carbon bonds under mild conditions.
  • Medicinal Chemistry
    • The compound has been studied for its potential neuroprotective properties. Research indicates that derivatives of this compound can attenuate neurotoxicity induced by methylglyoxal by activating GLP-1 receptors and enhancing neurotrophic factors . This suggests its potential as a therapeutic agent in treating neurodegenerative diseases.
  • Electrophilic Substitution Reactions
    • Its electrophilic nature allows it to participate in various substitution reactions. The presence of iodine facilitates electrophilic aromatic substitution (EAS), making it a valuable intermediate in synthesizing more complex aromatic compounds .
  • Radical Chemistry
    • The compound has been involved in radical-mediated reactions, where it acts as a radical precursor. Studies have shown that under certain conditions, it can generate alkynyl radicals that participate in further chemical transformations . This property is particularly useful in synthetic organic chemistry for creating diverse molecular architectures.

Case Study 1: Photoinduced Reactions

In a study focusing on photoinduced reactions involving this compound, researchers demonstrated its effectiveness in facilitating alkynylation processes under light irradiation. The reaction conditions were optimized to achieve high yields of the desired products while minimizing side reactions .

Case Study 2: Neuroprotective Effects

A recent investigation explored the neuroprotective effects of a derivative of this compound against methylglyoxal-induced toxicity in neuronal cells. The results indicated significant attenuation of oxidative stress markers and improved cell viability, highlighting its potential role as a therapeutic agent for neuroprotection .

Mechanism of Action

The mechanism of action of 2-Iodo-3,4,5-trimethoxy-1-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Position Key Functional Groups
2-Iodo-3,4,5-trimethoxy-1-methylbenzene C₁₀H₁₃IO₃ 308.12 (estimated) 2 Iodo, Methoxy, Methyl
2-Bromo-3,4,5-trimethoxy-1-methylbenzene C₁₀H₁₃BrO₃ 285.11 2 Bromo, Methoxy, Methyl
5-Iodo-1,2,3-trimethoxybenzene C₉H₁₁IO₃ 294.09 5 Iodo, Methoxy
2-Chloro-1,3,5-trimethoxybenzene C₉H₁₁ClO₃ 202.63 2 Chloro, Methoxy

Research Findings

  • Synthetic Routes : and highlight the use of halogenation (bromine/iodine) and transition-metal-catalyzed reactions (e.g., Heck coupling) for constructing iodinated benzene frameworks. Microwave-assisted synthesis improves reaction efficiency .
  • Reactivity Trends : Iodine’s large atomic radius and polarizability make it superior to bromine or chlorine in facilitating radical reactions (e.g., cyclizations in ) .

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing 2-Iodo-3,4,5-trimethoxy-1-methylbenzene, and how can purity be optimized?

  • Methodology : The compound can be synthesized via electrophilic iodination of a pre-functionalized benzene derivative. For example, trimethoxy-methylbenzene precursors can undergo iodination using hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene), which are effective for regioselective substitutions . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization. Purity optimization requires monitoring by TLC and confirmation via HPLC (C18 column, methanol/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify methoxy, methyl, and iodine-substituted aromatic protons. The deshielding effect of iodine aids in assigning positions (e.g., 1^1H NMR: δ 3.8–4.0 ppm for methoxy groups) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 348.0 for C10_{10}H13_{13}IO3_3) .
  • IR : Stretching vibrations for C-I (~500 cm1^{-1}) and methoxy C-O (~1250 cm1^{-1}) provide structural confirmation .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Use N95 masks, gloves, and eye protection due to potential respiratory and dermal irritation .
  • Work in a fume hood to avoid inhalation of airborne particles.
  • Store in airtight containers away from light to prevent decomposition. Spills require neutralization with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the steric and electronic environment influence the regioselectivity of iodination in polymethoxybenzene systems?

  • Methodology :

  • Regioselectivity is governed by methoxy group orientation. Ortho/para-directing methoxy groups enhance electron density at specific positions. Computational modeling (DFT calculations) predicts reactive sites by analyzing Fukui indices and electrostatic potential maps .
  • Experimental validation involves synthesizing isomers and comparing 1^1H NMR chemical shifts with computational predictions. Contradictions in regiochemical outcomes may arise from solvent polarity or reagent choice (e.g., iodine monochloride vs. hypervalent iodine) .

Q. What are the thermal stability profiles of this compound under reaction conditions?

  • Methodology :

  • Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., onset at ~200°C for similar iodo-trimethoxybenzenes) .
  • Monitor stability in common solvents (DMF, THF) via 1^1H NMR over 24-hour intervals. Degradation products (e.g., deiodinated species) are identified using GC-MS .

Q. How can conflicting data on reaction yields be resolved in cross-coupling applications?

  • Methodology :

  • Yield discrepancies often stem from trace moisture or oxygen. Use Schlenk techniques for moisture-sensitive reactions (e.g., Suzuki-Miyaura couplings) .
  • Optimize catalyst systems: Pd(PPh3_3)4_4 may underperform compared to Pd(OAc)2_2/SPhos in aryl iodide couplings. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps .

Q. What role does this compound play in studying surface adsorption in environmental chemistry?

  • Methodology :

  • Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to assess adsorption on indoor surfaces (e.g., silica or cellulose). Surface reactivity with ozone or NOx_x is quantified via FTIR, revealing degradation pathways relevant to indoor air quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-3,4,5-trimethoxy-1-methylbenzene
Reactant of Route 2
2-Iodo-3,4,5-trimethoxy-1-methylbenzene

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